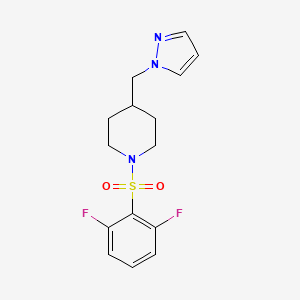
4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine, also known as Compound A, is a small molecule that has been the subject of scientific research due to its potential use in various fields, including medicine and agriculture.
科学的研究の応用
1. Potential Treatment for CNS Disorders
4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine and its derivatives have been explored for their potential in treating central nervous system (CNS) disorders. A study by Canale et al. (2016) discusses N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, identifying compounds with potent and selective 5-HT7 receptor antagonistic activity. These compounds demonstrated antidepressant-like and pro-cognitive properties in vivo, suggesting their potential therapeutic use in CNS disorders (Canale et al., 2016).
2. Anticancer Evaluation
Kostyantyn Turov's 2020 study highlights the anticancer activity of various compounds, including those with piperazine substituents like 4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine. These compounds were tested across various cancer cell lines, showing significant potential as anticancer agents, especially those with a piperazine substituent at C2 of the 1,3-thiazole cycle (Turov, 2020).
3. Antimicrobial Activities
Several studies have investigated the antimicrobial properties of compounds related to 4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine. For instance, a 2002 study by El‐Emary et al. focused on synthesizing new heterocycles based on similar compounds, demonstrating antimicrobial activity against various pathogens (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Vinaya et al. (2009) synthesized derivatives exhibiting potent antimicrobial activities, suggesting their potential use in treating infections (Vinaya et al., 2009).
特性
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-13-3-1-4-14(17)15(13)23(21,22)20-9-5-12(6-10-20)11-19-8-2-7-18-19/h1-4,7-8,12H,5-6,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVSLWSXXYDCFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)
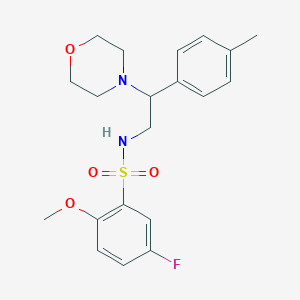
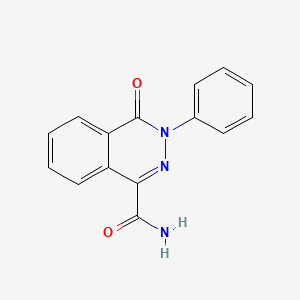
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)
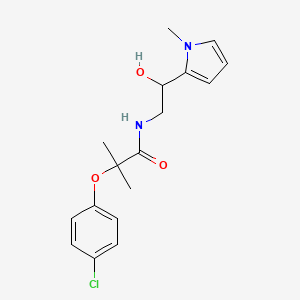

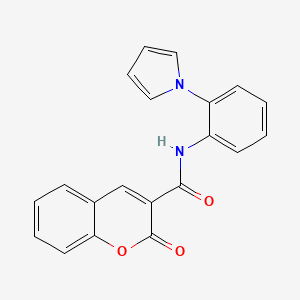

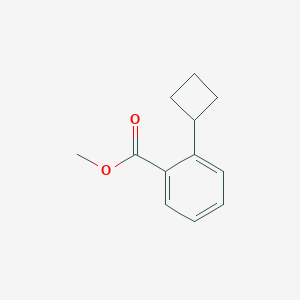


![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)